molecular formula C4H12N2O2 B134581 (2S,3S)-2,3-Diaminobutane-1,4-diol CAS No. 151630-98-7

(2S,3S)-2,3-Diaminobutane-1,4-diol

Cat. No. B134581
CAS RN: 151630-98-7
M. Wt: 120.15 g/mol
InChI Key: JOINEDRPUPHALH-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,3-Diaminobutane-1,4-diol, also known as DAB, is a chiral diamine that has been widely used in various fields of chemistry and biochemistry. DAB is a versatile compound that can be used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Diaminobutane-1,4-diol is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes can interact with various biomolecules, such as DNA and proteins, and modulate their structure and function. (2S,3S)-2,3-Diaminobutane-1,4-diol can also interact with cell membranes and affect their permeability and fluidity.
Biochemical and Physiological Effects:
(2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to have various biochemical and physiological effects. In cell culture studies, (2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to promote cell growth and proliferation, and protect cells from oxidative stress and apoptosis. (2S,3S)-2,3-Diaminobutane-1,4-diol can also modulate the activity of various enzymes, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are involved in polyamine metabolism.
In animal studies, (2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to have neuroprotective effects against ischemic brain injury and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3S)-2,3-Diaminobutane-1,4-diol can also modulate the immune system and enhance the production of cytokines and antibodies.

Advantages and Limitations for Lab Experiments

(2S,3S)-2,3-Diaminobutane-1,4-diol has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. (2S,3S)-2,3-Diaminobutane-1,4-diol can also form complexes with metal ions, which can be used as chiral catalysts and chiral selectors in various chemical reactions and chromatography. (2S,3S)-2,3-Diaminobutane-1,4-diol can also be used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics.
However, (2S,3S)-2,3-Diaminobutane-1,4-diol also has some limitations for lab experiments. It is a chiral compound that can exist in two enantiomeric forms, and the synthesis of pure enantiomers can be challenging. (2S,3S)-2,3-Diaminobutane-1,4-diol can also form complexes with other biomolecules, such as DNA and proteins, which can interfere with the interpretation of experimental results. (2S,3S)-2,3-Diaminobutane-1,4-diol can also interact with cell membranes and affect their permeability and fluidity, which can complicate the interpretation of cellular assays.

Future Directions

There are several future directions for the research on (2S,3S)-2,3-Diaminobutane-1,4-diol. One direction is the synthesis of novel (2S,3S)-2,3-Diaminobutane-1,4-diol derivatives with improved properties, such as increased stability and selectivity. Another direction is the development of new applications of (2S,3S)-2,3-Diaminobutane-1,4-diol in various fields of chemistry and biochemistry, such as catalysis, drug discovery, and biomaterials. Another direction is the investigation of the mechanism of action of (2S,3S)-2,3-Diaminobutane-1,4-diol and its complexes with metal ions, biomolecules, and cell membranes, using advanced spectroscopic and imaging techniques. Finally, the development of (2S,3S)-2,3-Diaminobutane-1,4-diol-based therapeutics for the treatment of various diseases, such as cancer and neurodegenerative disorders, is a promising direction for future research.

Synthesis Methods

(2S,3S)-2,3-Diaminobutane-1,4-diol can be synthesized by the reaction of L-aspartic acid with ammonia and formaldehyde. The reaction proceeds through a Mannich-type condensation to form the imine intermediate, which is then reduced to (2S,3S)-2,3-Diaminobutane-1,4-diol by sodium borohydride. The reaction can be carried out in water or organic solvents, and the yield of (2S,3S)-2,3-Diaminobutane-1,4-diol can be improved by optimizing the reaction conditions.

Scientific Research Applications

(2S,3S)-2,3-Diaminobutane-1,4-diol has been widely used in various fields of chemistry and biochemistry. In medicinal chemistry, (2S,3S)-2,3-Diaminobutane-1,4-diol is used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, such as cancer and neurodegenerative disorders. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have potential applications as therapeutics and diagnostic agents.
In biochemistry, (2S,3S)-2,3-Diaminobutane-1,4-diol is used as a chiral ligand for the separation and analysis of enantiomers. (2S,3S)-2,3-Diaminobutane-1,4-diol can form complexes with metal ions, such as copper and zinc, and these complexes can be used as chiral catalysts for various chemical reactions. (2S,3S)-2,3-Diaminobutane-1,4-diol can also be used as a chiral selector in chromatography to separate enantiomers of various compounds.

properties

CAS RN

151630-98-7

Product Name

(2S,3S)-2,3-Diaminobutane-1,4-diol

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

(2S,3S)-2,3-diaminobutane-1,4-diol

InChI

InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m1/s1

InChI Key

JOINEDRPUPHALH-QWWZWVQMSA-N

Isomeric SMILES

C([C@H]([C@@H](CO)N)N)O

SMILES

C(C(C(CO)N)N)O

Canonical SMILES

C(C(C(CO)N)N)O

synonyms

(2S,3S)-2,3-DIAMINOBUTANE-1,4-DIOL

Origin of Product

United States

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